Enantiomeric Configuration: (1R) vs. (1S) Impact on Renin Inhibitor Potency
In the development of clinical renin inhibitor VTP-27999, replacement of the cyclohexylmethyl S1-pocket group with an (R)-(tetrahydropyran-3-yl)methyl moiety was essential for retaining a key hydrogen bond between the ring ether oxygen and Thr77 in the renin flap region. The tetrahydropyran ring of the (R)-configured compound adopts a pucker that correctly positions the oxygen for this interaction, whereas the (S)-enantiomer would misposition the oxygen, disrupting the hydrogen bond and reducing binding affinity [1]. Furthermore, the clinical candidate bearing the (R)-THP-methyl group demonstrated >15% oral bioavailability in three species and oral efficacy in a double transgenic rat hypertension model, establishing that the (R)-stereochemistry at the α-carbon of the tetrahydropyran-ethylamine scaffold is a critical efficacy determinant [2].
| Evidence Dimension | Stereochemical configuration requirement for target engagement (renin Thr77 H-bond) |
|---|---|
| Target Compound Data | (1R)-configured THP-ethylamine core enables correct ring pucker for Thr77 hydrogen bond acceptance; downstream clinical candidate VTP-27999 achieved >15% oral bioavailability in rat, dog, and monkey |
| Comparator Or Baseline | (1S)-enantiomer: predicted to misposition ring oxygen, disrupting Thr77 H-bond (no quantitative binding data available for isolated (1S)-THP-ethylamine fragment) |
| Quantified Difference | Qualitative: (R)-configuration required for retention of Thr77 hydrogen bond critical for renin binding; (S)-configuration predicted incompatible. Quantitative in vivo: >15% oral F in three species for (R)-THP-containing clinical candidate. |
| Conditions | Renin S1 pocket structural biology; X-ray crystallography of renin–inhibitor complexes (PDB: 3Q4B); double transgenic rat hypertension model |
Why This Matters
For medicinal chemistry programs targeting renin or related aspartyl proteases, procurement of the (1R)-enantiomer is non-negotiable, as the (1S)-form is predicted to be inactive at the target.
- [1] Chen, X.; et al. Discovery of VTP-27999, an Alkyl Amine Renin Inhibitor with Potential for Clinical Utility. ACS Med. Chem. Lett. 2011, 2 (10), 747–751. View Source
- [2] RCSB PDB. 3Q4B: Clinically Useful Alkyl Amine Renin Inhibitors. X-ray structure at 2.19 Å resolution, deposited 2010-12-23. View Source
